molecular formula C14H16F2N2O3 B2809059 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide CAS No. 1286728-32-2

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide

Cat. No.: B2809059
CAS No.: 1286728-32-2
M. Wt: 298.29
InChI Key: BSIGUABTOGPZHI-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorobenzoyl group, an azetidine ring, and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via an acylation reaction using 3,4-difluorobenzoyl chloride and a suitable base, such as triethylamine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl bromide and a suitable base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted azetidine derivatives.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide: Similar structure with chlorine atoms instead of fluorine atoms.

    1-(3,4-difluorobenzoyl)-N-(2-ethoxyethyl)azetidine-3-carboxamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide is unique due to the presence of the difluorobenzoyl group, which can impart distinct chemical and biological properties. The methoxyethyl group also contributes to its solubility and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-21-5-4-17-13(19)10-7-18(8-10)14(20)9-2-3-11(15)12(16)6-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIGUABTOGPZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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